molecular formula C10H16N2S B13189185 Ethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine

Ethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine

Cat. No.: B13189185
M. Wt: 196.31 g/mol
InChI Key: PIKPFMFBNNFFQG-UHFFFAOYSA-N
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Description

Ethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both ethyl and amine groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine typically involves the condensation of 2-aminobenzothiazole with ethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors can also facilitate the reaction by increasing the solubility of gases involved in the catalytic process. Purification of the final product is achieved through crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reactions often lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or amine groups, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thus affecting various biochemical pathways. Additionally, its structural features allow it to interact with cell membranes, potentially altering cell signaling and function.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine
  • 6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride
  • 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride

Comparison: Ethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is unique due to the presence of both ethyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The ethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes, while the amine group allows for various chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)ethanamine

InChI

InChI=1S/C10H16N2S/c1-2-11-7-10-12-8-5-3-4-6-9(8)13-10/h11H,2-7H2,1H3

InChI Key

PIKPFMFBNNFFQG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC2=C(S1)CCCC2

Origin of Product

United States

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